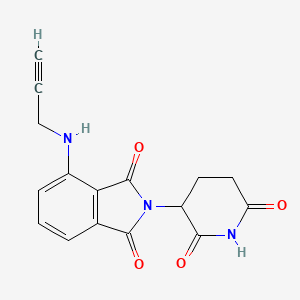

Pomalidomide-propargyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-ynylamino)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-2-8-17-10-5-3-4-9-13(10)16(23)19(15(9)22)11-6-7-12(20)18-14(11)21/h1,3-5,11,17H,6-8H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLSNEYLHJEMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-Propargyl in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A key component in many successful PROTACs is the E3 ligase-recruiting moiety. Pomalidomide, a derivative of thalidomide, has emerged as a highly effective recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive technical overview of the mechanism of action of pomalidomide, with a specific focus on its propargyl-functionalized form, in the context of PROTACs. We will delve into the molecular interactions, signaling pathways, quantitative performance metrics, and detailed experimental protocols essential for the research and development of pomalidomide-based PROTACs.

Introduction: The Role of Pomalidomide in PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Pomalidomide's utility in PROTACs stems from its well-characterized ability to bind to Cereblon (CRBN), the substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2] By incorporating pomalidomide into a PROTAC, the target protein is brought into close proximity to the CRBN E3 ligase, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[3] This event-driven mechanism allows for the catalytic degradation of target proteins, offering potential advantages over traditional occupancy-based inhibitors.[4]

The propargyl group, an alkyne functional group, is often introduced onto the pomalidomide scaffold. This modification provides a versatile chemical handle for the facile and efficient conjugation of pomalidomide to a linker or a POI-binding ligand via copper-catalyzed azide-alkyne cycloaddition, a "click chemistry" reaction.[5][6] This modular approach greatly facilitates the synthesis and rapid generation of PROTAC libraries for screening and optimization.[7]

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action of a pomalidomide-propargyl-based PROTAC can be dissected into several key steps, culminating in the degradation of the target protein.

2.1. Ternary Complex Formation: The cornerstone of PROTAC efficacy is the formation of a stable ternary complex consisting of the target protein, the PROTAC molecule, and the CRBN E3 ligase.[8] The pomalidomide moiety of the PROTAC binds to CRBN, while the other ligand binds to the target protein. The linker plays a crucial role in enabling a productive conformation of this complex.

2.2. Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.[9]

2.3. Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. The proteasome unfolds and proteolytically cleaves the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation.[3]

Signaling Pathways and Experimental Workflows

The signaling cascade initiated by a this compound PROTAC and the typical experimental workflow for its characterization are illustrated below.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for PROTAC characterization.

Quantitative Data Presentation

The efficacy of pomalidomide-based PROTACs is quantified by several key parameters, including binding affinity to CRBN, and cellular degradation potency (DC50) and efficacy (Dmax).

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 16 | EGFRWT | A549 | 32.9 | 96 | [4] |

| Compound 15 | EGFRWT | A549 | 43.4 | N/A | [4] |

| ZQ-23 | HDAC8 | N/A | 147 | 93 | [2] |

| NC-1 | BTK | Mino | 2.2 | 97 | [10] |

| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [11] |

| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | [11] |

Table 1: Cellular Degradation Potency and Efficacy of Pomalidomide-Based PROTACs. N/A: Not Available.

| Ligand | Binding Affinity (IC50) to CRBN | Assay Method | Reference |

| Pomalidomide | 1.2 µM | TR-FRET | [12] |

| Lenalidomide | 1.5 µM | TR-FRET | [12] |

| CC-220 | 60 nM | TR-FRET | [12] |

Table 2: Comparative Binding Affinities of Ligands to Cereblon (CRBN).

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of this compound PROTACs.

5.1. PROTAC Synthesis via Copper-Catalyzed Click Chemistry

This protocol outlines the general steps for conjugating a this compound moiety to an azide-functionalized POI ligand.

-

Materials: this compound, azide-functionalized POI ligand, copper(II) sulfate pentahydrate, sodium ascorbate, solvent (e.g., DMF/water or t-BuOH/water).

-

Procedure:

-

Dissolve the azide-functionalized POI ligand (1.0 eq) and this compound (1.05 eq) in the chosen solvent system.[6]

-

Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.[6]

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the PROTAC product using preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]

-

5.2. Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the primary assay to quantify the degradation of the target protein in a cellular context.[3][13]

-

Materials: Cell line expressing the target protein, PROTAC of interest, DMSO (vehicle control), lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.[14]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.[3]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]

-

SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[13]

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]

-

5.3. In Vitro Ubiquitination Assay

This assay directly assesses the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.[15]

-

Materials: Recombinant E1 activating enzyme, E2 conjugating enzyme, CRBN E3 ligase complex, ubiquitin, ATP, recombinant target protein, PROTAC of interest, reaction buffer.

-

Procedure:

-

Reaction Setup: Assemble the ubiquitination reaction on ice, including all enzymes, ubiquitin, ATP, the target protein, and the PROTAC or vehicle control.[15]

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein.

-

Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.[15]

-

5.4. Ternary Complex Formation Assays

Several biophysical and cellular assays can be employed to characterize the formation of the ternary complex.

-

NanoBRET™ Assay (Cell-based): This assay measures the proximity of the target protein and CRBN in live cells. The target protein is fused to a NanoLuc® luciferase (donor), and CRBN is fused to a HaloTag® labeled with a fluorescent ligand (acceptor). PROTAC-induced complex formation brings the donor and acceptor into close proximity, resulting in bioluminescence resonance energy transfer (BRET).[8][16]

-

AlphaLISA® Assay (Biochemical): This bead-based immunoassay uses a donor and an acceptor bead that are brought into proximity upon ternary complex formation, generating a chemiluminescent signal. The target protein and CRBN are tagged with different epitopes (e.g., GST and FLAG), and the corresponding antibody-coated beads are used.[17]

-

Pull-down Assay (Biochemical): In this assay, a tagged component of the ternary complex (e.g., His-tagged POI) is immobilized on beads. The ability of the PROTAC to pull down the other components (CRBN) is then assessed by Western blotting.[18]

Conclusion

This compound is a cornerstone in the development of PROTACs that target proteins for degradation via the Cereblon E3 ligase pathway. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination of the target protein, offers a powerful strategy for therapeutic intervention. The propargyl functionality provides a convenient handle for the modular and efficient synthesis of PROTAC libraries. A thorough understanding of the underlying biology, coupled with rigorous quantitative analysis and the application of detailed experimental protocols, is paramount for the successful design and optimization of novel pomalidomide-based degraders. This guide provides a foundational framework for researchers and drug developers to advance their efforts in this exciting and rapidly evolving field.

References

- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tenovapharma.com [tenovapharma.com]

- 6. benchchem.com [benchchem.com]

- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ternary Complex Formation [promega.ca]

- 9. Ubiquitination Assay - Profacgen [profacgen.com]

- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. benchchem.com [benchchem.com]

- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. benchchem.com [benchchem.com]

The Role of Pomalidomide-Propargyl in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Within this field, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of many successful PROTACs is the E3 ligase-recruiting moiety. Pomalidomide, an immunomodulatory imide drug (IMiD), is a widely utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. To facilitate its incorporation into PROTACs, pomalidomide is often chemically modified. Pomalidomide-propargyl is a key derivative, featuring a terminal alkyne group that serves as a versatile chemical handle for conjugation to a target protein-binding ligand, most commonly through highly efficient "click chemistry" reactions. This technical guide provides an in-depth exploration of the role of this compound in targeted protein degradation, detailing its mechanism of action, synthesis, and application in the development of novel therapeutics.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as the CRBN-recruiting component of a PROTAC. The fundamental mechanism involves the formation of a ternary complex between the PROTAC, the target protein (Protein of Interest, POI), and the CRBN E3 ligase.

-

Binding to Cereblon (CRBN) : The pomalidomide moiety of the PROTAC binds to the substrate receptor CRBN, a component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1]

-

Ternary Complex Formation : Simultaneously, the other end of the PROTAC, which is attached via the propargyl linker, binds to the POI. This dual binding brings the POI into close proximity with the CRL4^CRBN^ E3 ligase.

-

Ubiquitination : The induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation. The PROTAC molecule is then released and can participate in further cycles of degradation.

A significant consequence of pomalidomide binding to CRBN is the recruitment and degradation of its native neosubstrates, the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these transcription factors leads to the downregulation of c-Myc and Interferon Regulatory Factor 4 (IRF4), ultimately resulting in apoptosis in certain cancer cells.[2][3][4]

Signaling Pathway of Pomalidomide-Induced Protein Degradation

Quantitative Data

The efficacy of pomalidomide-based PROTACs is determined by several key parameters, including binding affinity to CRBN and the efficiency of target protein degradation.

Table 1: Binding Affinities of Pomalidomide and Analogs to CRBN

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference(s) |

| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay | [5] |

| Lenalidomide | ~178 nM | ~1.5 - 2 µM | Competitive Titration, Competitive Binding Assay | [5][6] |

| Thalidomide | ~250 nM | Not Specified | Competitive Titration | [5] |

Table 2: Degradation Efficiency of Representative Pomalidomide-Based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | [7] |

| Compound 16 | EGFRWT | A549 | 32.9 | 96 | [8] |

| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [6] |

| Pomalidomide (self) | Aiolos (IKZF3) | MM.1S | 8.7 | >95 | [9] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and propargylamine.[5][]

Materials:

-

4-Fluorothalidomide

-

Propargylamine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve 4-fluorothalidomide (1 equivalent) and DIPEA (3 equivalents) in DMSO.

-

Add propargylamine (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 90-130°C and stir for 12-16 hours.[5][8]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

PROTAC Synthesis via Click Chemistry

The terminal alkyne of this compound allows for its conjugation to an azide-functionalized POI ligand through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12][13]

3.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

Azide-functionalized POI ligand

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

tert-Butanol/Water solvent mixture

Procedure:

-

Dissolve this compound and the azide-functionalized POI ligand in a mixture of tert-butanol and water.

-

Add a solution of CuSO4 followed by a solution of sodium ascorbate to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.[8]

-

Monitor the reaction by LC-MS.

-

Purify the resulting PROTAC by preparative high-performance liquid chromatography (HPLC).

3.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

This compound

-

Strained alkyne (e.g., DBCO)-functionalized POI ligand

-

Anhydrous DMSO or DMF

Procedure:

-

Dissolve this compound and the strained alkyne-functionalized POI ligand in anhydrous DMSO or DMF.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Purify the resulting PROTAC by preparative HPLC.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in response to treatment with a pomalidomide-based PROTAC.

Materials:

-

Cultured cells expressing the POI

-

Pomalidomide-based PROTAC

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the POI signal to the loading control.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme, and CRL4^CRBN^ E3 ligase complex

-

Recombinant POI

-

Ubiquitin

-

ATP

-

Pomalidomide-based PROTAC

-

Ubiquitination reaction buffer

Procedure:

-

Combine the E1, E2, E3 enzymes, ubiquitin, and POI in the reaction buffer.

-

Add the PROTAC at the desired concentration.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for 60-90 minutes.[1]

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction products by Western blot using an antibody against the POI to detect higher molecular weight ubiquitinated species.

Experimental and Logical Workflows

PROTAC Development and Validation Workflow

Logical Relationship of Ternary Complex Formation

Conclusion

This compound is a pivotal building block in the design and synthesis of PROTACs for targeted protein degradation. Its ability to efficiently recruit the CRBN E3 ligase, combined with the versatility of the propargyl group for "click chemistry," enables the rapid and modular construction of novel degraders. A thorough understanding of its mechanism of action, coupled with robust quantitative and qualitative experimental validation, is essential for the successful development of potent and selective this compound-based therapeutics. This technical guide provides a foundational resource for researchers dedicated to advancing the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 4. Pomalidomide-5'-PEG3-propargyl | C22H25N3O7 | CID 135157119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. manu56.magtech.com.cn [manu56.magtech.com.cn]

Pomalidomide as a Molecular Glue for Cereblon E3 Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pomalidomide, a thalidomide analogue, is a potent immunomodulatory drug (IMiD) that functions as a "molecular glue," effectively hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, pomalidomide induces a neomorphic interface that recruits specific proteins, known as neosubstrates, for ubiquitination and subsequent proteasomal degradation. This targeted protein degradation mechanism underlies its therapeutic efficacy, particularly in multiple myeloma, by eliminating key survival factors such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This technical guide provides an in-depth overview of the mechanism of action, quantitative biophysical data, detailed experimental protocols, and the downstream signaling consequences of pomalidomide-mediated protein degradation.

Mechanism of Action: Pomalidomide as a Molecular Glue

Pomalidomide binds to Cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1][2] This binding event allosterically modulates the substrate-binding surface of CRBN, creating a high-affinity binding site for neosubstrates that would not normally interact with the E3 ligase.[2] The most well-characterized neosubstrates of the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3]

Upon recruitment to the CRL4^CRBN^ complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome.[3][4] The degradation of these transcription factors is a critical event that leads to the downstream anti-myeloma effects of pomalidomide.[2]

References

Pomalidomide-Propargyl and its Interaction with Cereblon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide, a third-generation immunomodulatory drug (IMiD), exerts its therapeutic effects through a novel mechanism of action centered on the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). By binding to CRBN, pomalidomide acts as a "molecular glue," redirecting the substrate specificity of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in potent anti-proliferative, pro-apoptotic, and immunomodulatory effects, particularly in multiple myeloma.

Pomalidomide-propargyl is a derivative of pomalidomide designed for applications in targeted protein degradation, specifically in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a terminal alkyne group, enabling its conjugation to a target protein ligand via "click chemistry".[1][2] While specific binding affinity data for this compound is not extensively published, the propargyl group is attached to a solvent-exposed position of the pomalidomide molecule. Therefore, it is reasonably assumed that its binding affinity to Cereblon is comparable to that of the parent compound, pomalidomide. This guide provides an in-depth overview of the binding affinity of pomalidomide to Cereblon, detailed experimental protocols for its characterization, and the associated signaling pathways.

Quantitative Binding Affinity of Pomalidomide to Cereblon

The binding affinity of pomalidomide to Cereblon has been quantified using various biophysical and biochemical assays. The following table summarizes the key binding parameters reported in the literature.

| Assay Type | System | Ligand | Binding Constant (Kd/Ki/IC50) |

| Surface Plasmon Resonance (SPR) | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 nM (Kd) |

| Fluorescence Polarization (FP) | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 nM (Ki) |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | Pomalidomide | 6.4 nM (IC50) |

| Fluorescence Polarization (FP) | Human Cereblon/DDB1 complex | Pomalidomide | 153.9 nM (IC50) |

| Competitive Binding Assay | Endogenous CRBN in U266 myeloma extracts | Pomalidomide | ~2 µM (IC50)[3] |

Cereblon Signaling Pathway and Mechanism of Action

Pomalidomide's mechanism of action is initiated by its binding to the thalidomide-binding domain of Cereblon, a component of the CRL4 E3 ubiquitin ligase complex.[4] This binding event induces a conformational change in Cereblon, creating a novel binding surface for neosubstrates such as IKZF1 and IKZF3.[4][5] The CRL4-CRBN complex then polyubiquitinates these captured substrates, marking them for degradation by the 26S proteasome.[6] The degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to the downregulation of critical survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately resulting in apoptosis.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the characterization of this compound binding to Cereblon.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Principle: SPR detects changes in the refractive index on the surface of a sensor chip as an analyte (this compound) flows over and binds to an immobilized ligand (Cereblon).

Protocol Outline:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of purified recombinant Cereblon (or CRBN-DDB1 complex) in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization via amine coupling.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the analyte solutions over the immobilized Cereblon surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time by recording the change in resonance units (RU).

-

Regenerate the sensor surface between analyte injections using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove bound analyte without denaturing the immobilized protein.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening of ligands.

Principle: This competitive assay measures the ability of a test compound (this compound) to displace a fluorescently labeled tracer from the Cereblon protein. The binding of the tracer to a lanthanide-labeled antibody-tagged Cereblon brings the donor (lanthanide) and acceptor (tracer) fluorophores into proximity, resulting in a FRET signal. Unlabeled competitors will disrupt this interaction, leading to a decrease in the FRET signal.[7]

Protocol Outline:

-

Reagent Preparation:

-

Prepare a working solution of His-tagged Cereblon/DDB1 complex.

-

Prepare a working solution of a Europium (Eu) or Terbium (Tb)-labeled anti-His antibody (donor).

-

Prepare a working solution of a fluorescently labeled thalidomide or pomalidomide analog (acceptor/tracer).

-

Prepare serial dilutions of this compound and a positive control (e.g., pomalidomide).

-

-

Assay Procedure (384-well format):

-

Dispense a small volume (e.g., 5 µL) of the serially diluted test compounds and controls into the wells of a low-volume white microplate.

-

Add the His-tagged Cereblon/DDB1 complex to all wells (except for negative controls).

-

Add a pre-mixed solution of the lanthanide-labeled anti-His antibody and the fluorescent tracer to all wells.

-

Incubate the plate at room temperature in the dark for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320-340 nm, emission at two wavelengths for the donor and acceptor).

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Competitive Binding Assay with Affinity Beads

This assay provides a semi-quantitative assessment of binding by measuring the displacement of Cereblon from immobilized thalidomide analog beads.

Principle: An analog of thalidomide is immobilized on magnetic or agarose beads. These beads are used to pull down Cereblon from a cell lysate or a solution of the purified protein. A competing compound will inhibit the binding of Cereblon to the beads in a dose-dependent manner.[3]

Protocol Outline:

-

Preparation of Cell Lysate:

-

Culture and harvest a suitable cell line (e.g., U266 multiple myeloma cells).

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Competition and Pulldown:

-

Pre-incubate aliquots of the cell lysate with increasing concentrations of this compound or a control compound for a short period at room temperature.

-

Add thalidomide analog-conjugated affinity beads to each lysate sample.

-

Incubate the mixtures with rotation at 4°C for 1-2 hours to allow for binding.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis by Immunoblotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for Cereblon.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.

-

Quantify the band intensities to determine the extent of inhibition of Cereblon binding at each concentration of the competitor.

-

Conclusion

This compound is a valuable chemical tool for the development of PROTACs, leveraging the well-characterized, high-affinity interaction of its parent molecule, pomalidomide, with Cereblon. This guide provides the fundamental quantitative data, mechanistic insights, and detailed experimental protocols necessary for researchers in drug discovery and chemical biology to effectively utilize and characterize this compound and other Cereblon-binding molecules. The provided methodologies for SPR, TR-FRET, and competitive pulldown assays offer a robust framework for determining binding affinity and confirming target engagement.

References

- 1. tenovapharma.com [tenovapharma.com]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. path.ox.ac.uk [path.ox.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. revvity.com [revvity.com]

In-Depth Technical Guide to the Physicochemical Properties of Pomalidomide-Propargyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-propargyl is a synthetic derivative of pomalidomide, a potent immunomodulatory agent. The incorporation of a propargyl group provides a versatile chemical handle for "click chemistry," enabling its conjugation to various molecules. This functionalization has made this compound a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In this context, the pomalidomide moiety of this compound serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, along with its application in targeted protein degradation.

Physicochemical Properties

This compound is a derivative of pomalidomide, and as such, its core physicochemical properties are influenced by the parent molecule. However, the addition of the propargyl group modifies its characteristics. While specific experimental data for this compound is not extensively published, the properties can be inferred from the parent compound and related derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃N₃O₄ | [1][2] |

| Molecular Weight | 311.3 g/mol | [1] |

| Appearance | Expected to be a solid, likely a powder. | Inferred from related compounds |

| Melting Point | Not explicitly reported. The melting point of the parent pomalidomide is approximately 318.5 - 320.5 °C. | Inferred from related compounds |

| Solubility | Solubility data for this compound is not readily available. The parent pomalidomide is soluble in DMSO and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. | Inferred from related compounds |

| Stability | Recommended storage at -20°C.[1][3] Stability in various solvents and conditions has not been extensively documented. | [1][3] |

| Purity | Commercially available with purity typically ≥95% as determined by HPLC.[2][3] | [2][3] |

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-fluorothalidomide with propargylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluorothalidomide

-

Propargylamine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 equivalent) in DMSO, add propargylamine (1.1 to 1.5 equivalents) and DIPEA (2.0 to 3.0 equivalents).

-

The reaction mixture is stirred at room temperature or heated (e.g., to 90°C) for a period ranging from a few hours to overnight. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Note: The use of DMF as a solvent has been reported to lead to the formation of a dimethylamine byproduct, which can complicate purification. DMSO is often the preferred solvent for a cleaner reaction profile.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoindoline-1,3-dione core, the protons of the piperidine-2,6-dione ring, the methylene protons of the propargyl group, and the acetylenic proton.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbons of the imide and amide groups, the aromatic carbons, and the carbons of the piperidine and propargyl moieties.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound.

-

Electrospray Ionization (ESI-MS): This technique would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 312.3.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of this compound and for its purification.

Typical HPLC Method Parameters:

-

Column: A reversed-phase column, such as a C18 column, is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water, often with an additive like formic acid or trifluoroacetic acid, is typically employed.

-

Detection: UV detection at a wavelength where the pomalidomide chromophore absorbs, such as around 220-240 nm, is standard.

Application in Targeted Protein Degradation

This compound is a key intermediate in the synthesis of PROTACs. The terminal alkyne of the propargyl group allows for its efficient conjugation to a target protein-binding ligand, which is typically functionalized with an azide group, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

The resulting PROTAC then acts as a molecular bridge, bringing the target protein into proximity with the CRBN E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Conclusion

This compound is a valuable chemical tool for the development of novel therapeutics, particularly in the field of targeted protein degradation. Its straightforward synthesis and the versatility of the propargyl group for bioconjugation make it an essential component in the design of PROTACs that utilize the Cereblon E3 ligase. Further detailed characterization of its physicochemical properties will undoubtedly facilitate its broader application in drug discovery and chemical biology. This guide provides a foundational understanding for researchers working with this important molecule.

References

Structural Analysis of Pomalidomide Bound to Cereblon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth structural and functional analysis of the interaction between pomalidomide and the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor. Pomalidomide, an immunomodulatory drug (IMiD), functions as a "molecular glue," inducing a novel protein-protein interaction between CRBN and specific neosubstrates, leading to their ubiquitination and subsequent proteasomal degradation. This document summarizes the key quantitative data, details the experimental protocols used for characterization, and visualizes the relevant biological pathways and workflows. While functionalized derivatives such as Pomalidomide-propargyl are utilized for the synthesis of Proteolysis Targeting Chimeras (PROTACs), the core structural and binding interactions are defined by the parent pomalidomide molecule.

Introduction

Pomalidomide is a potent thalidomide analog approved for the treatment of multiple myeloma. Its mechanism of action involves binding to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of CRBN, leading to the recruitment of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for degradation.[2][3] The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of pomalidomide.[3]

The term "this compound" refers to a derivative of pomalidomide that incorporates a propargyl group. This functionalization is commonly used as a chemical handle for "click chemistry" to attach pomalidomide to other molecules, such as in the synthesis of PROTACs.[1][4] While crucial for the development of these bifunctional degraders, the fundamental structural and binding characteristics that drive the interaction with CRBN are embodied by the pomalidomide core. This guide will focus on the well-characterized pomalidomide-CRBN complex.

Quantitative Data

The binding affinity of pomalidomide to CRBN and its functional consequences have been quantified by various biophysical and cellular assays. The following tables summarize key data from the literature.

Table 1: Pomalidomide Binding Affinity for Cereblon (CRBN)

| Assay Method | System | Ligand | Binding Affinity (Kd / Ki / IC50) | Reference(s) |

| Competitive Titration | hsDDB1-hsCRBN | Pomalidomide | ~157 nM (Ki) | [1][2] |

| Isothermal Titration Calorimetry (ITC) | CdCRBN | Pomalidomide | 12.5 µM (Kd) | [4] |

| Fluorescence-based Competition Assay | CdCRBN | Pomalidomide | 2.1 µM (Ki) | [4] |

| Fluorescence-based Thermal Shift Assay | human CRBN–DDB1 complex | Pomalidomide | ~3 µM (IC50) | [5][6] |

| Competitive Binding Assay | U266 myeloma cell extract | Pomalidomide | ~2 µM (IC50) | [5][6] |

hs: Homo sapiens, Cd: C-terminal domain

Table 2: Crystallographic Data for Pomalidomide-CRBN Complex

| PDB ID | Complex | Resolution (Å) | Method | Reference(s) |

| 4CI3 | DDB1-CRBN-Pomalidomide | 3.50 | X-ray Diffraction | [2][7][8] |

| 8OIZ | human CRBN-DDB1-Pomalidomide | 2.50 | X-ray Diffraction | [9] |

| 8D81 | Cereblon-DDB1-Pomalidomide | 3.90 | Electron Microscopy | [8] |

| 6H0F | DDB1-CRBN-Pomalidomide-IKZF1(ZF2) | 3.25 | X-ray Diffraction | [10] |

| Not Specified | SALL4-Pomalidomide-CRBN-DDB1 | Not Specified | X-ray Crystallography |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pomalidomide-CRBN interaction.

X-Ray Crystallography

X-ray crystallography is a fundamental technique for determining the three-dimensional atomic structure of protein-ligand complexes.

Protocol Outline:

-

Protein Expression and Purification: The DDB1-CRBN complex is co-expressed, often in insect cells (e.g., Spodoptera frugiperda), and purified to homogeneity using affinity and size-exclusion chromatography.[5][9]

-

Crystallization: The purified protein complex is mixed with pomalidomide and subjected to crystallization screening under various conditions (e.g., varying pH, precipitants, and temperature).

-

Data Collection: Single crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.

-

Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the DDB1-CRBN-pomalidomide complex is built and refined.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).[4]

Protocol Outline:

-

Sample Preparation: Purified CRBN (or a domain thereof) is placed in the sample cell, and a concentrated solution of pomalidomide is loaded into the injection syringe. Both are in an identical buffer.

-

Titration: The pomalidomide solution is injected in small aliquots into the protein solution.

-

Data Acquisition: The heat released or absorbed during each injection is measured.

-

Data Analysis: The resulting data is fit to a binding model to determine the thermodynamic parameters of the interaction.[4]

Fluorescence-Based Assays

These assays utilize changes in fluorescence properties upon ligand binding to determine binding affinity.

Protocol Outline (Competition Assay):

-

Reagents: A fluorescently labeled ligand that binds to CRBN, purified CRBN protein, and the unlabeled competitor ligand (pomalidomide).

-

Assay Setup: A fixed concentration of the fluorescent ligand and CRBN are incubated to form a complex with a stable fluorescence signal.

-

Competition: Serial dilutions of pomalidomide are added, which compete with the fluorescent ligand for binding to CRBN, leading to a decrease in the fluorescence signal.

-

Data Analysis: The decrease in fluorescence is plotted against the concentration of pomalidomide to determine the IC50, from which the Ki can be calculated.[4][6]

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of pomalidomide and a typical experimental workflow.

Caption: Pomalidomide-induced protein degradation pathway.

Caption: Experimental workflow for pomalidomide-CRBN analysis.

Conclusion

The structural and functional analysis of the pomalidomide-CRBN complex has provided profound insights into the mechanism of action of immunomodulatory drugs. The high-resolution crystal structures reveal the precise molecular interactions that drive the binding of pomalidomide to CRBN and the subsequent recruitment of neosubstrates. Quantitative binding assays have confirmed the high affinity of this interaction. A thorough understanding of these structural and biophysical principles is essential for the rational design of novel CRBN-based therapeutics, including the development of PROTACs that leverage pomalidomide derivatives to target a wide range of disease-relevant proteins for degradation.

References

- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. Pomalidomide synthesis - chemicalbook [chemicalbook.com]

- 10. Crystal structure of the SALL4-pomalidomide-cereblon-DDB1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Immunomodulatory Drugs (IMiDs) as E3 Ligase Recruiters in PROTAC Development

An in-depth technical guide on the evolution of immunomodulatory drugs (IMiDs) for PROTAC development for researchers, scientists, and drug development professionals.

The field of targeted protein degradation has witnessed exponential growth, largely driven by the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The choice of E3 ligase recruiter is a critical component of PROTAC design. Among the most successful and widely used recruiters are the immunomodulatory drugs (IMiDs), which hijack the Cereblon (CRBN) E3 ligase complex. This guide provides a technical overview of the evolution of IMiDs from therapeutic agents to powerful tools for PROTAC development.

Introduction: The Rise of IMiDs in Targeted Protein Degradation

The story of IMiDs begins with the tragic history of thalidomide, a drug marketed in the 1950s for morning sickness that caused severe birth defects. Decades later, its potent anti-cancer and anti-inflammatory properties were recognized, leading to the development of analogs like lenalidomide and pomalidomide. A pivotal breakthrough came with the discovery that these IMiDs exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN) complex.

This discovery was transformative. It revealed that IMiDs function as "molecular glues," inducing the degradation of neosubstrates not normally targeted by the CRL4^CRBN complex, such as the transcription factors IKZF1 and IKZF3. This mechanism of action provided a direct blueprint for their use in PROTACs: by chemically linking an IMiD to a ligand for a target protein, one could redirect the powerful degradation machinery of the CRL4^CRBN complex to a protein of interest.

Mechanism of Action: The IMiD-CRBN-Target Ternary Complex

The efficacy of an IMiD-based PROTAC hinges on its ability to form a stable and productive ternary complex between the CRL4^CRBN E3 ligase, the PROTAC itself, and the target protein (POI).

The core mechanism involves the PROTAC molecule simultaneously binding to the POI and CRBN. This proximity enables the E3 ligase complex to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI. This polyubiquitination event marks the POI for recognition and degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to induce the degradation of multiple POI molecules.[1][2] The formation and stability of this ternary complex are key determinants of a PROTAC's degradation efficiency and selectivity.[3][4][5][6]

Caption: General mechanism of an IMiD-based PROTAC.

Evolution of IMiD Ligands for PROTACs

The development of IMiD ligands for PROTACs has progressed through several stages, moving from the direct use of clinically approved drugs to the rational design of novel, optimized Cereblon binders.

The initial wave of IMiD-based PROTACs utilized the existing drugs thalidomide, lenalidomide, and pomalidomide. These molecules were attractive starting points due to their known binding to CRBN and well-established chemical properties.

-

Thalidomide: As the prototypical IMiD, thalidomide was used in early proof-of-concept PROTACs. It binds to CRBN with a moderate affinity.

-

Lenalidomide: An analog of thalidomide with improved potency and a different neosubstrate profile. It also offered a distinct chemical handle for linker attachment.

-

Pomalidomide: A further optimized analog with higher binding affinity for CRBN compared to its predecessors. Pomalidomide quickly became the preferred first-generation CRBN ligand for many PROTAC developers due to its potency.

A key structural feature of these IMiDs is the glutarimide moiety, which anchors the molecule into a hydrophobic pocket of CRBN, and the isoindolinone ring system, which can be modified for linker attachment.[7]

While effective, the first-generation IMiDs have intrinsic biological activities, such as the degradation of neosubstrates IKZF1/3, which can lead to off-target effects or unwanted pleiotropic pharmacology. This prompted the development of novel CRBN ligands specifically designed for PROTAC applications. The goals of this evolution were to:

-

Increase Binding Affinity: Enhance binding to CRBN to promote more efficient ternary complex formation.

-

Remove Intrinsic Activity: Abolish or reduce the degradation of natural neosubstrates to create more specific and safer PROTACs.

-

Improve Physicochemical Properties: Optimize solubility, permeability, and metabolic stability.

-

Provide Versatile Linker Attachment Points: Introduce new chemical handles that allow for more flexible linker chemistry and positioning.

This has led to the development of ligands like CC-122 and CC-885, which show different neosubstrate specificities and binding affinities.[8] More advanced ligands have been designed by modifying the core IMiD scaffold to disrupt the interactions necessary for neosubstrate recruitment while preserving the essential binding to CRBN.

Quantitative Comparison of Prominent IMiD-Based PROTACs

The following table summarizes key quantitative data for several landmark IMiD-based PROTACs, illustrating the progression in potency and targeted degradation.

| PROTAC Name | Target Protein | E3 Ligase Ligand | Target Binding Affinity (Kd/IC50) | CRBN Binding Affinity (Kd/IC50) | Degradation Potency (DC50) | Max Degradation (Dmax) |

| dBET1 | BRD4 | Pomalidomide | ~160 nM (IC50) | ~1.7 µM (Kd) | 1.8 nM | >98% |

| ARV-110 | Androgen Receptor (AR) | Novel IMiD Ligand | 5 nM (Kd) | N/A | ~1 nM | >95% |

| MZ1 | BRD4 | Pomalidomide (via VHL ligand) | 27 nM (Kd) | N/A (VHL-based) | ~25 nM | ~90% |

| SIAIS178 | ERRα | Pomalidomide | 4.7 nM (IC50) | ~1.7 µM (Kd) | 1.3 nM | >90% |

| CC-90009 | GSPT1 | Novel IMiD Ligand | N/A | N/A | <10 nM | >90% |

Data compiled from various public sources and literature. Binding affinities and degradation potencies can vary based on the cell line and assay conditions.

Key Experimental Protocols

The characterization of IMiD-based PROTACs requires a suite of biophysical and cell-based assays. Below are generalized protocols for essential experiments.

This assay measures the formation of the POI-PROTAC-CRBN complex.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of the POI and CRBN. The POI is tagged with one FRET fluorophore (e.g., terbium) and CRBN is tagged with another (e.g., GFP or a fluorescent dye). When the complex forms, the donor fluorophore excites the acceptor, generating a measurable signal.

Methodology:

-

Reagents: Purified, tagged POI; purified, tagged CRBN/DDB1 complex; PROTAC compound series.

-

Procedure: a. In a microplate, add a fixed concentration of tagged POI and tagged CRBN complex. b. Add serial dilutions of the PROTAC compound. c. Incubate at room temperature for a defined period (e.g., 60 minutes) to allow complex formation to reach equilibrium. d. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (donor and acceptor).

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which 50% of the complex is formed (TC50).

This is the most common method to directly visualize and quantify the reduction in target protein levels.

Methodology:

-

Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.

-

Treatment: Treat cells with a range of PROTAC concentrations for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate with a primary antibody specific to the POI. c. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin). d. Wash and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

Data Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized intensity against PROTAC concentration to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Caption: A typical workflow for Western Blot analysis.

Future Directions and Conclusion

The evolution of IMiDs for PROTAC development is a testament to the power of rational drug design. The journey from thalidomide to highly optimized, selective CRBN recruiters has been instrumental in advancing targeted protein degradation into the clinic. Future efforts will likely focus on:

-

Expanding the E3 Ligase Toolbox: While CRBN is highly effective, developing ligands for other E3 ligases will provide alternative degradation pathways and potentially overcome resistance mechanisms.

-

Tissue and Tumor-Specific Degraders: Designing PROTACs that are preferentially active in specific tissues or cell types to enhance their therapeutic index.

-

Overcoming Resistance: Understanding and circumventing mechanisms of resistance to PROTACs, such as mutations in the POI or E3 ligase complex components.

References

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes. | Semantic Scholar [semanticscholar.org]

- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-Propargyl for Inducing Protein-Protein Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of pomalidomide-propargyl and its analogs in the induction of protein-protein interactions, a cornerstone of targeted protein degradation strategies. Pomalidomide, an immunomodulatory imide drug (IMiD), has been repurposed as a powerful tool in chemical biology and drug discovery due to its high-affinity binding to the Cereblon (CRBN) E3 ubiquitin ligase. By functionalizing pomalidomide with a propargyl group, or other bioorthogonal handles like azides, it becomes a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes. This guide details the mechanism of action, presents quantitative data on the efficacy of pomalidomide-based degraders, provides detailed experimental protocols for their characterization, and visualizes key biological pathways and experimental workflows.

Introduction: The Rise of Pomalidomide in Targeted Protein Degradation

Pomalidomide is a third-generation IMiD approved for the treatment of multiple myeloma.[1] Its mechanism of action involves binding to the CRBN, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[2] This binding event allosterically modulates the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3]

The ability of pomalidomide to recruit CRBN has been harnessed in the development of PROTACs. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (like pomalidomide for CRBN), and a linker connecting the two.[4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and degradation of the target protein. This compound, or more commonly, azide-functionalized pomalidomide derivatives, are key reagents in the synthesis of these powerful molecules, enabling the facile conjugation to a POI ligand via "click chemistry."[5]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The core principle behind pomalidomide-induced protein degradation is the formation of a ternary complex between the CRL4-CRBN E3 ligase, the pomalidomide-based PROTAC, and the target protein. This induced proximity positions the POI for ubiquitination by the E2 conjugating enzyme associated with the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Figure 1: Mechanism of pomalidomide-PROTAC-induced protein degradation.

Quantitative Data on Pomalidomide-Based PROTACs

The efficacy of pomalidomide-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables summarize reported degradation data for various PROTACs targeting different proteins.

Table 1: On-Target Degradation Efficiency of Pomalidomide-Based PROTACs

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ZQ-23 | HDAC8 | K562 | 147 | 93 | [6] |

| Compound 15 | EGFR | A549 | 43.4 | 86 | [7] |

| Compound 16 | EGFR | A549 | 32.9 | 96 | [7] |

| GP262 | p110α (PI3K) | MDA-MB-231 | 227.4 | 71.3 | [8] |

| GP262 | p110γ (PI3K) | MDA-MB-231 | 42.23 | 88.6 | [8] |

| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [8] |

| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [9] |

Table 2: Off-Target Degradation Profile of Pomalidomide-Based PROTACs Against Zinc-Finger Proteins

| PROTAC Compound | Linker Attachment | Off-Target ZF Degradation Score* | Reference |

| MS4078 | C4-alkyne | High | [9] |

| dALK-2 | C5-alkyne | Low | [9] |

*Off-target ZF degradation score is a qualitative measure. "High" indicates significant degradation of multiple zinc-finger proteins, while "Low" indicates minimal to no degradation.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and validation of pomalidomide-based PROTACs.

Synthesis of this compound/Azide Analogs

The synthesis of a pomalidomide derivative with a bioorthogonal handle is a key first step. The following is a general protocol for the synthesis of Pomalidomide-C5-azide.

Step 1: Synthesis of 4-nitro-pomalidomide

-

To a solution of 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and sodium acetate (2.0 eq) in glacial acetic acid, add 4-nitrophthalic anhydride (1.05 eq).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry to yield 4-nitro-pomalidomide.

Step 2: Reduction of the Nitro Group

-

Dissolve 4-nitro-pomalidomide in a suitable solvent (e.g., ethanol/water mixture).

-

Add a reducing agent such as sodium dithionite or perform catalytic hydrogenation (e.g., H2, Pd/C).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Work up the reaction to isolate 4-amino-pomalidomide (pomalidomide).

Step 3: Attachment of the C5-Azide Linker

-

To a solution of pomalidomide (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and 1-bromo-5-azidopentane (1.2 eq).

-

Stir the reaction at room temperature or with gentle heating until completion (monitor by LC-MS).

-

Purify the crude product by column chromatography to obtain Pomalidomide-C5-azide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]

PROTAC Synthesis via Click Chemistry

Pomalidomide-C5-azide can be readily conjugated to an alkyne-modified POI ligand.

-

In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).

-

Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the PROTAC by preparative HPLC.

-

Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.[5]

Western Blotting for Protein Degradation

This is the primary assay to quantify the degradation of the target protein.

Figure 2: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.

Protocol:

-

Cell Seeding: Seed cells of interest in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil at 95°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and compare to the vehicle control to determine the percentage of degradation.[4]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to confirm the PROTAC-induced interaction between the POI and CRBN.

Protocol:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation for a shorter time period (e.g., 1-4 hours) to capture the ternary complex before significant degradation occurs.

-

Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.

-

Pre-clearing: Pre-clear the lysate with Protein A/G magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Add a primary antibody against either the POI or CRBN to the pre-cleared lysate and incubate overnight at 4°C. As a negative control, use an equivalent amount of isotype control IgG.

-

Immune Complex Capture: Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them multiple times with ice-cold wash buffer.

-

Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluate by Western blotting, probing for the POI, CRBN, and other components of the E3 ligase complex.[10]

Mass Spectrometry for Global Proteomics

Mass spectrometry-based proteomics can provide an unbiased view of the on-target and off-target effects of a PROTAC.

Protocol:

-

Cell Culture and Treatment: Treat cells with the PROTAC or vehicle control.

-

Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between PROTAC-treated and control samples to identify degraded proteins.[11][12]

Signaling Pathways and Downstream Effects

The degradation of a target protein by a pomalidomide-based PROTAC initiates a cascade of downstream signaling events. For example, the degradation of transcription factors like IKZF1 and IKZF3 by pomalidomide itself leads to the downregulation of MYC and IRF4, resulting in anti-myeloma effects.[1] Similar downstream consequences are expected upon the degradation of other targeted proteins, depending on their cellular function.

Figure 3: Downstream signaling effects of pomalidomide-induced degradation of IKZF1/3.

Conclusion

This compound and its analogs are indispensable tools in the field of targeted protein degradation. Their ability to recruit the CRBN E3 ligase provides a robust and versatile platform for the development of PROTACs against a wide range of disease-relevant proteins. This technical guide has provided a comprehensive overview of the principles, quantitative data, and experimental methodologies associated with the use of these powerful molecules. As research in this area continues to expand, the rational design of pomalidomide-based degraders with improved potency and selectivity will undoubtedly pave the way for novel therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Ternary Complex: A Technical Guide to Pomalidomide-Propargyl Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation and mechanism of the ternary complex involving Pomalidomide-propargyl, the E3 ubiquitin ligase Cereblon (CRBN), and target neosubstrates. Pomalidomide, a potent immunomodulatory drug (IMiD), functions as a "molecular glue," inducing the proximity of CRBN to specific proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][][4] This targeted protein degradation (TPD) strategy is a rapidly advancing therapeutic modality in drug discovery.[5][6]

The Molecular Mechanism of Pomalidomide-Induced Ternary Complex Formation

Pomalidomide and its derivatives act by hijacking the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex (CRL4CRBN).[1][7] The glutarimide moiety of Pomalidomide binds to a specific hydrophobic pocket within the CRBN substrate receptor.[1][7] This binding event alters the surface of CRBN, creating a novel interface for the recruitment of "neosubstrate" proteins that would not typically be recognized by the E3 ligase.[1][8]

Key neosubstrates of the Pomalidomide-CRBN complex include the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][][9] The formation of the ternary complex—Pomalidomide-CRBN-neosubstrate—brings the neosubstrate into close proximity to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase complex.[2] This proximity facilitates the transfer of ubiquitin molecules to the neosubstrate, marking it for degradation by the 26S proteasome.[2][6]

The propargyl group on Pomalidomide can be utilized as a chemical handle for creating heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), further expanding the repertoire of proteins that can be targeted for degradation.